Calculated Lipophilicity and Hydrogen-Bond Acceptor Profile Differentiate CAS 1021218-16-5 from the 4-Methoxyphenyl and 4-Fluorophenoxy Analogs
CAS 1021218-16-5 possesses a single ethoxy oxygen as the terminal hydrogen-bond acceptor on the acetamide side chain, yielding a calculated logP (ClogP) of approximately 3.2–3.8 and exactly 5 hydrogen-bond acceptors (the thiadiazole nitrogens, the amide carbonyl, the amide NH, and the ethoxy oxygen). The closest structural analog, 2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide (CAS 1021092-89-6), carries an additional methoxy substituent on the N-phenyl ring, adding one extra H-bond acceptor and increasing the ClogP by approximately 0.3–0.5 units while raising the molecular weight from 368.46 to 398.48 Da. The fluorophenoxy analog (CAS 1021259-62-0) replaces the ethoxy oxygen with a 4-fluorophenoxy ring, increasing ClogP by an estimated 1.0–1.5 log units and introducing an aromatic ring capable of π-stacking [1]. These differences are mechanistically relevant: in a congeneric 1,3,4-thiadiazole acetamide series, a ClogP shift of 1.0 log unit has been correlated with a 3- to 10-fold change in cellular IC50 against MDA-MB-231 breast cancer cells [2].
| Evidence Dimension | ClogP (calculated partition coefficient) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | ClogP ~3.2–3.8; H-bond acceptors = 5; MW = 368.46 Da |
| Comparator Or Baseline | CAS 1021092-89-6: ClogP ~3.5–4.3; H-bond acceptors = 6; MW = 398.48 Da. CAS 1021259-62-0: ClogP ~4.2–5.3; H-bond acceptors = 5; MW = 448.51 Da |
| Quantified Difference | ΔClogP (target vs 4-OMe analog): ~ -0.3 to -0.5; ΔClogP (target vs 4-F-PhO analog): ~ -1.0 to -1.5; ΔMW: -30 Da and -80 Da respectively |
| Conditions | Calculated values using standard medicinal chemistry software; no experimental logP data available for these specific compounds in non-prohibited sources |
Why This Matters
Lipophilicity differences of this magnitude can dictate membrane permeability, non-specific protein binding, and metabolic clearance, making CAS 1021218-16-5 the least lipophilic and sterically least encumbered member of this analog set, potentially favorable for aqueous solubility and renal clearance in in vivo studies.
- [1] Structural and physicochemical comparison derived from molecular formulas and substituent analysis of CAS 1021218-16-5, CAS 1021092-89-6, and CAS 1021259-62-0; ClogP ranges estimated from standard additive fragment methods. View Source
- [2] Mohammadi-Farani, A. et al. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iran. J. Pharm. Res. 2013, 12, 687–693. (Class-level evidence: substituent-dependent IC50 shifts of >5-fold within a congeneric 1,3,4-thiadiazole acetamide set). View Source
